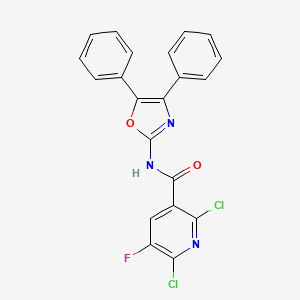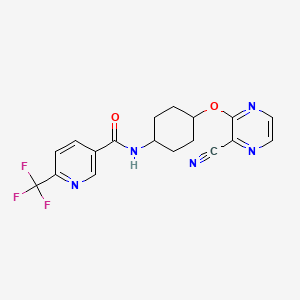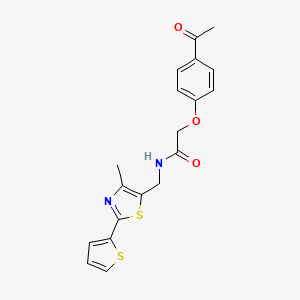![molecular formula C18H18F3NO4 B2909914 Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate CAS No. 71689-82-2](/img/structure/B2909914.png)
Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthetic pathway for Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate involves the esterification of 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid with propyl alcohol. The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is purified and characterized .
Molecular Structure Analysis
The compound’s molecular structure consists of a propanoate group attached to a phenoxy moiety, which in turn is linked to a pyridine ring bearing a trifluoromethyl substituent. The overall structure contributes to its biological activity and pharmacological properties .
Chemical Reactions Analysis
This compound may undergo hydrolysis in aqueous conditions, yielding the corresponding carboxylic acid and propyl alcohol. Additionally, it could participate in esterification reactions with other alcohols or nucleophilic substitution reactions at the pyridine nitrogen .
Physical And Chemical Properties Analysis
Mécanisme D'action
Mode of Action
It is suggested that it may act as a fatty acid synthesis inhibitor . It is absorbed by the plant and transported throughout the organism, where it is hydrolyzed into an acid that inhibits the growth of roots and stems, leading to death .
Biochemical Pathways
The compound is believed to affect the fatty acid synthesis pathway . By inhibiting this pathway, it disrupts the normal growth and development of the organism, leading to its death
Pharmacokinetics
It is known that the compound is quickly absorbed by plants and transported throughout the organism
Result of Action
The result of the compound’s action is the inhibition of growth in the roots and stems of the organism, leading to its death . This is believed to be due to the compound’s inhibition of fatty acid synthesis .
Avantages Et Limitations Des Expériences En Laboratoire
Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate has several advantages for lab experiments. It is a potent and selective activator of PPARγ, which allows for the study of PPARγ-specific effects. This compound is also stable and can be easily synthesized and purified. However, this compound has limitations in terms of its solubility and potential off-target effects. This compound is also relatively expensive compared to other PPARγ agonists.
Orientations Futures
Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate has potential for future research in the areas of diabetes, obesity, and inflammation. Further studies are needed to elucidate the specific mechanisms of this compound-induced effects on glucose and lipid metabolism. This compound may also have potential as a therapeutic agent for metabolic disorders and inflammatory diseases. Future research may also focus on the development of more potent and selective PPARγ agonists.
Méthodes De Synthèse
The synthesis of Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate involves the reaction of 4-bromo-2-(trifluoromethyl)pyridine with 4-hydroxyphenyl 2-propyl ether in the presence of a palladium catalyst. The resulting intermediate is then treated with propionic anhydride to yield this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate has been widely used in scientific research as a tool to study the role of PPARγ in various biological processes. PPARγ is involved in the regulation of glucose and lipid metabolism, adipocyte differentiation, and inflammation. This compound has been shown to activate PPARγ and induce its downstream target genes, which can lead to improved insulin sensitivity, lipid metabolism, and anti-inflammatory effects.
Safety and Hazards
Propriétés
IUPAC Name |
propyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-3-10-24-17(23)12(2)25-14-5-7-15(8-6-14)26-16-9-4-13(11-22-16)18(19,20)21/h4-9,11-12H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTPTBUUJGAODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

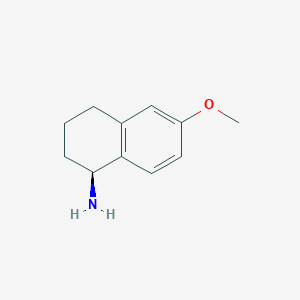


![N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2909837.png)
![3-Azabicyclo[4.2.1]nonan-4-one](/img/structure/B2909842.png)
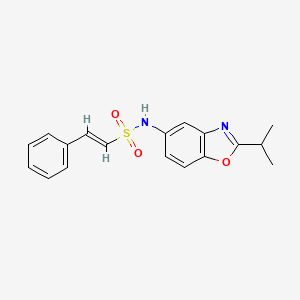
![(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2909844.png)
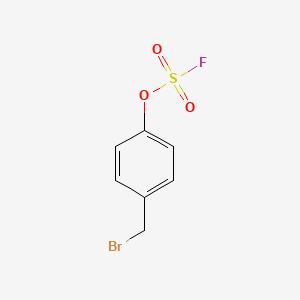
![4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2909846.png)
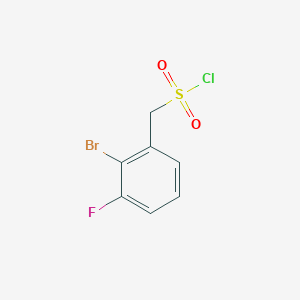
![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2909849.png)
